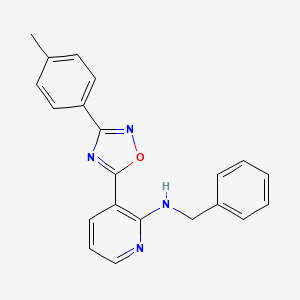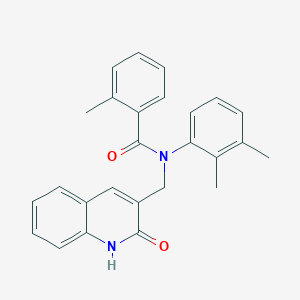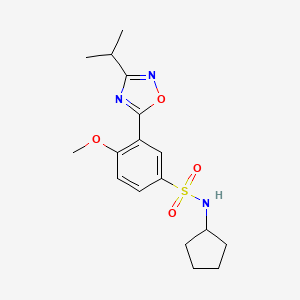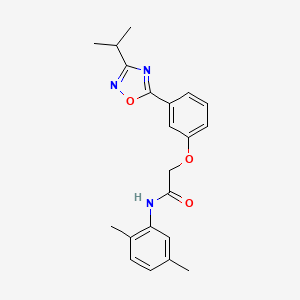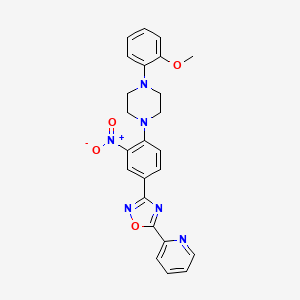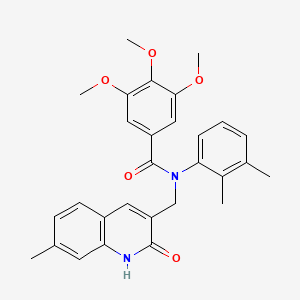
1-(4-methoxy-3-methylbenzenesulfonyl)-N-phenylpiperidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-methoxy-3-methylbenzenesulfonyl)-N-phenylpiperidine-4-carboxamide, also known as JNJ-42165279, is a small molecule drug that belongs to the class of piperidine carboxamides. It has been developed and studied for its potential therapeutic application in various diseases, including pain, inflammation, and addiction.
Wirkmechanismus
The exact mechanism of action of 1-(4-methoxy-3-methylbenzenesulfonyl)-N-phenylpiperidine-4-carboxamide is not fully understood, but it is believed to act as a selective antagonist of the nociceptin/orphanin FQ peptide (NOP) receptor. The NOP receptor is a G protein-coupled receptor that is involved in the regulation of pain, stress, and addiction. By blocking the NOP receptor, this compound is thought to reduce pain and inflammation, as well as the reinforcing effects of drugs of abuse.
Biochemical and Physiological Effects:
In preclinical studies, this compound has been shown to have potent analgesic and anti-inflammatory effects, as well as the ability to reduce drug-seeking behavior in animal models of addiction. These effects are thought to be mediated by the blockade of the NOP receptor, which is involved in the regulation of pain, stress, and addiction. This compound has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1-(4-methoxy-3-methylbenzenesulfonyl)-N-phenylpiperidine-4-carboxamide for lab experiments is its potency and selectivity for the NOP receptor, which allows for precise targeting of this receptor in preclinical studies. Additionally, this compound has a favorable pharmacokinetic profile, which makes it suitable for oral administration in animal models. However, one limitation of this compound is its relatively high cost, which may limit its use in large-scale preclinical studies.
Zukünftige Richtungen
There are several future directions for the study of 1-(4-methoxy-3-methylbenzenesulfonyl)-N-phenylpiperidine-4-carboxamide. One potential application is in the treatment of chronic pain and inflammation, where this compound may offer a novel therapeutic approach by targeting the NOP receptor. Another potential application is in the treatment of addiction, where this compound may be useful in reducing drug-seeking behavior and the reinforcing effects of drugs of abuse. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects in humans.
Synthesemethoden
1-(4-methoxy-3-methylbenzenesulfonyl)-N-phenylpiperidine-4-carboxamide is synthesized through a multi-step process that involves the reaction of 4-methoxy-3-methylbenzenesulfonyl chloride with N-phenylpiperidine-4-carboxamide in the presence of a base, followed by purification and isolation of the product. The yield of the synthesis process is reported to be high, and the purity of the final product is confirmed using various analytical techniques, including high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Wissenschaftliche Forschungsanwendungen
1-(4-methoxy-3-methylbenzenesulfonyl)-N-phenylpiperidine-4-carboxamide has been studied extensively for its potential therapeutic application in various diseases, including pain, inflammation, and addiction. In preclinical studies, this compound has been shown to have potent analgesic and anti-inflammatory effects, as well as the ability to reduce drug-seeking behavior in animal models of addiction. These findings have led to the development of this compound as a potential drug candidate for the treatment of chronic pain, inflammation, and addiction.
Eigenschaften
IUPAC Name |
1-(4-methoxy-3-methylphenyl)sulfonyl-N-[4-(trifluoromethyl)phenyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23F3N2O4S/c1-14-13-18(7-8-19(14)30-2)31(28,29)26-11-9-15(10-12-26)20(27)25-17-5-3-16(4-6-17)21(22,23)24/h3-8,13,15H,9-12H2,1-2H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDUACKLHPQYTHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2CCC(CC2)C(=O)NC3=CC=C(C=C3)C(F)(F)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23F3N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

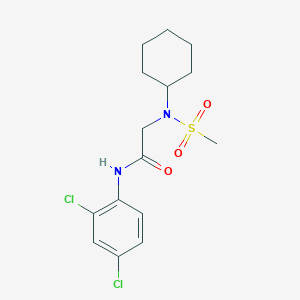
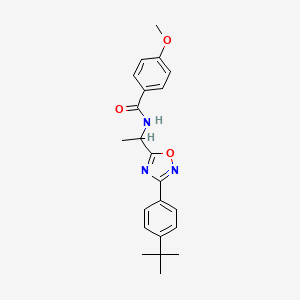
![N-(6-methoxy-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-nitrobenzamide](/img/structure/B7703763.png)
![3-(3-methoxyphenyl)-5-oxo-N-[(oxolan-2-yl)methyl]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7703792.png)
